2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,4-dimethyl-1H-pyrazol-5(4H)-one with chloroacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol, with a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrazol-5(4H)-one: A precursor in the synthesis of the target compound.
Pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
2,4-Dimethyl-1H-pyrazole: A related compound with different substitution patterns on the pyrazole ring.
Uniqueness
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C7H10N2O3
- Molecular Weight : 170.17 g/mol
- SMILES Notation : CC1=NN(C(=O)C1CC(=O)O)C
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been investigated in several studies. Key areas of focus include:
Anti-inflammatory Activity
Research indicates that pyrazole compounds exhibit significant anti-inflammatory properties. A study highlighted that compounds with a similar structure demonstrated inhibition of inflammatory pathways by targeting cyclooxygenase (COX) enzymes. For instance, derivatives showed IC50 values ranging from 4.8 to 30.1 µM against COX enzymes, indicating potent anti-inflammatory effects .
Analgesic Effects
Analgesic properties have also been noted in related pyrazole compounds. A comparative study found that certain derivatives exhibited analgesic activities superior to standard medications like diclofenac sodium. The inhibition percentages for pain models were significantly high, suggesting that this compound may possess similar effects .
Study on Anti-inflammatory Mechanisms
A recent investigation synthesized a series of pyrazolo[1,5-a]quinazoline derivatives and assessed their anti-inflammatory activity. The study revealed that compounds with structural similarities to this compound could effectively inhibit NF-kB/AP-1 reporter activity in a dose-dependent manner .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 13i | 4.8 | COX Inhibition |
Compound 16 | 30.1 | NF-kB/AP-1 Inhibition |
2-(3,4-Dimethyl...) | TBD | TBD |
Safety and Toxicology Studies
Safety profiles for pyrazole derivatives are crucial for therapeutic applications. Studies have shown minimal degenerative changes in vital organs (stomach, liver, kidneys) in animal models treated with selected pyrazole compounds at therapeutic doses . This suggests a favorable safety margin for further development.
Properties
CAS No. |
883550-06-9 |
---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(2)8-9(7(4)12)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
IQNDMIIIFDSSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)CC(=O)O)C |
Origin of Product |
United States |
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